molecular formula C22H20N2O2 B2676461 N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941919-22-8

N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B2676461
CAS No.: 941919-22-8
M. Wt: 344.414
InChI Key: YETDHHKSGOFQNP-UHFFFAOYSA-N
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Description

“N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide” is a chemical compound that is also known as Apixaban . It is a direct inhibitor of activated factor X (FXa) and is used for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

The synthesis of Apixaban involves several steps. One of the key steps is the cyclization of the carboxamido linker to form a novel bicyclic tetrahydropyrazolopyridinone scaffold . This step is crucial as it retains the potent FXa binding activity .


Molecular Structure Analysis

Apixaban is a small-molecule, selective FXa inhibitor. Its molecular formula is C25H25N5O4, which corresponds to a molecular weight of 459.5 .


Chemical Reactions Analysis

Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s .


Physical And Chemical Properties Analysis

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug–drug interactions .

Scientific Research Applications

Synthesis and Characterization

N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide, as part of a broader class of compounds, has been explored in various synthetic and characterization studies. Research efforts have focused on synthesizing derivatives and analyzing their chemical structures through various spectroscopic methods. For instance, derivatives like N-(arylcarbamothioyl)cyclohexanecarboxamide have been synthesized, showcasing the structural diversity achievable within this chemical framework. These compounds have been characterized using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction studies to understand their molecular conformation and stability mechanisms, such as intramolecular hydrogen bonding forming pseudo-six-membered rings (Özer, Arslan, VanDerveer, & Külcü, 2009).

Biological Evaluation

Significant research has also been directed towards evaluating the biological activities of these compounds. Studies have demonstrated that certain derivatives exhibit antibacterial and antimycobacterial activity against various strains such as Staphylococcus aureus, Mycobacterium tuberculosis, and Mycobacterium avium subsp. paratuberculosis. Some compounds have shown activity levels comparable to or higher than standard antibiotics like ampicillin or rifampicin, indicating potential therapeutic applications. Moreover, the cytotoxicity of these compounds against human cells has been assessed, showing no significant lethal effect for the most potent compounds, which suggests a favorable therapeutic index (Goněc et al., 2015).

Anticoagulant Screening

Other studies have explored the anticoagulant effects of this compound derivatives in human plasma, focusing on their potential to influence blood clotting processes. This research contributes to understanding how modifications in the chemical structure can impact biological activity, potentially leading to new therapeutic agents for managing blood coagulation disorders (Nguyen & Ma, 2017).

Mechanism of Action

Apixaban inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Future Directions

Apixaban is currently in development for the prevention and treatment of various thromboembolic diseases . Its favorable pharmacological profile supports its potential use in the clinic .

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21-13-3-4-14-24(21)18-10-6-9-17(15-18)23-22(26)20-12-5-8-16-7-1-2-11-19(16)20/h1-2,5-12,15H,3-4,13-14H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETDHHKSGOFQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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